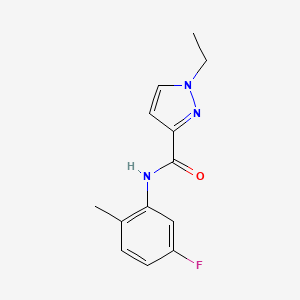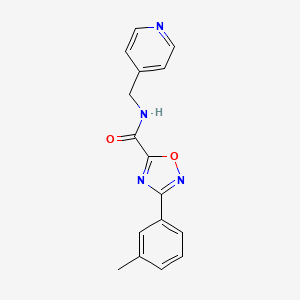![molecular formula C14H22N2OS B5339947 N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanamine](/img/structure/B5339947.png)
N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanamine, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant effects. However, MDPV also has potential applications in scientific research due to its ability to interact with monoamine transporters and produce behavioral effects in animal models. In
Mecanismo De Acción
MDPV acts as a reuptake inhibitor at the dopamine, norepinephrine, and serotonin transporters, leading to increased synaptic concentrations of these neurotransmitters. MDPV also acts as a weak releaser of dopamine and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters. The combination of reuptake inhibition and weak release leads to a potentiated effect on dopamine signaling, which is thought to underlie the stimulant effects of MDPV.
Biochemical and Physiological Effects
MDPV has been shown to increase extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain. This leads to increased locomotor activity, stereotypy, and self-administration in animal models. MDPV has also been shown to increase heart rate, blood pressure, and body temperature in rodents, indicating potential cardiovascular and thermoregulatory effects in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has several advantages as a research tool, including its high affinity for the dopamine transporter and ability to produce behavioral effects in animal models. However, MDPV also has several limitations, including its potential for abuse and toxicity. Researchers must be careful to use appropriate doses and safety measures when working with MDPV.
Direcciones Futuras
There are several future directions for MDPV research, including the development of new analogues with improved selectivity and potency, the investigation of MDPV's effects on other neurotransmitter systems, and the use of MDPV as a tool for studying the role of dopamine in psychiatric disorders such as addiction and depression. Additionally, more research is needed to fully understand the potential cardiovascular and thermoregulatory effects of MDPV in humans.
Métodos De Síntesis
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and condensation reactions. The Leuckart reaction involves the reaction of 3,4-N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanaminexyphenyl-2-propanone with methylamine, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanaminexyphenyl-2-propanone with ammonia and a reducing agent such as sodium cyanoborohydride. Condensation reactions involve the reaction of 1-(thiophen-2-yl)propan-2-amine with 3,4-N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanaminexyphenyl-2-propanone in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Aplicaciones Científicas De Investigación
MDPV has potential applications in scientific research due to its ability to interact with monoamine transporters and produce behavioral effects in animal models. MDPV has been shown to have high affinity for the dopamine transporter, with lower affinity for the norepinephrine and serotonin transporters. MDPV has also been shown to produce locomotor activity, stereotypy, and self-administration in animal models. These effects make MDPV a useful tool for studying the role of dopamine in reward and addiction.
Propiedades
IUPAC Name |
2-(methylamino)-1-[2-(2-thiophen-2-ylethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-15-11-14(17)16-9-3-2-5-12(16)7-8-13-6-4-10-18-13/h4,6,10,12,15H,2-3,5,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPWKYPPRNGMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCCC1CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dioxoimidazolidin-1-yl)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}acetamide](/img/structure/B5339865.png)
![N,N-diethyl-2-[2-(3-methyl-1,2-benzisoxazol-5-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B5339872.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5339876.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5339885.png)
![2-{3-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-5-yl}phenyl acetate](/img/structure/B5339893.png)
![N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide](/img/structure/B5339915.png)
![(3aS*,6aR*)-5-(cyclobutylcarbonyl)-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5339916.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5339937.png)
![(3S*,5S*)-5-{[(2-pyridinylmethyl)amino]carbonyl}-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5339943.png)
![N-[2-(isopropylamino)-2-oxoethyl]-8-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5339944.png)
acetic acid](/img/structure/B5339954.png)

![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5339967.png)
